molecular formula C8H19NO2 B14597251 3,3-Dimethoxy-N-propylpropan-1-amine CAS No. 59066-90-9

3,3-Dimethoxy-N-propylpropan-1-amine

Katalognummer: B14597251
CAS-Nummer: 59066-90-9
Molekulargewicht: 161.24 g/mol
InChI-Schlüssel: ZNLWSJYZRSCVEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethoxy-N-propylpropan-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of two methoxy groups attached to the third carbon of a propyl chain, with an amine group attached to the first carbon. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-N-propylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethoxypropylamine with propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the propyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethoxy-N-propylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethoxy-N-propylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 3,3-Dimethoxy-N-propylpropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of methoxy groups may enhance its binding affinity and specificity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Dimethoxypropylamine: Lacks the propyl group attached to the nitrogen atom.

    N-propylpropan-1-amine: Does not have the methoxy groups on the propyl chain.

    3,3-Dimethoxy-N-methylpropan-1-amine: Contains a methyl group instead of a propyl group attached to the nitrogen atom.

Uniqueness

3,3-Dimethoxy-N-propylpropan-1-amine is unique due to the presence of both methoxy groups and a propyl group on the same molecule. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

59066-90-9

Molekularformel

C8H19NO2

Molekulargewicht

161.24 g/mol

IUPAC-Name

3,3-dimethoxy-N-propylpropan-1-amine

InChI

InChI=1S/C8H19NO2/c1-4-6-9-7-5-8(10-2)11-3/h8-9H,4-7H2,1-3H3

InChI-Schlüssel

ZNLWSJYZRSCVEU-UHFFFAOYSA-N

Kanonische SMILES

CCCNCCC(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.